molecular formula C25H22ClN3O4 B2705095 2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol CAS No. 899391-10-7

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol

Cat. No. B2705095
CAS RN: 899391-10-7
M. Wt: 463.92
InChI Key: UNUPMQXKUUIRJO-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl)-5-((2-chlorobenzyl)oxy)phenol, also known as AC-262,356, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a high affinity for androgen receptors in the body.

Scientific Research Applications

Aldose Reductase Inhibition and Antioxidant Activity

A study on 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, related to the chemical structure of interest, demonstrated that these compounds exhibit significant inhibitory activity against aldose reductase (ALR2) in the micromolar/submicromolar range. Introduction of specific hydroxyl groups enhanced the inhibitory potency, indicating the importance of these groups for enzyme pharmacophoric recognition. Moreover, these compounds displayed notable antioxidant properties, with catechol derivatives showing the best activity. This suggests potential applications in treating conditions related to oxidative stress and ALR2 involvement, such as diabetic complications (C. La Motta et al., 2007).

Synthesis and Structural Investigations

Another research focus has been on the facile synthesis of related pyrimidine derivatives via acid-catalyzed reactions, leading to compounds with potential for further chemical modifications and applications in various fields, including pharmaceuticals and materials science. For instance, N-(4,4-diethoxybutyl)pyrimidin-2-amine was successfully reacted with phenols to produce 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives, showcasing the versatility of pyrimidine chemistry for generating structurally diverse compounds (A. Gazizov et al., 2015).

Antifungal Activities

Research into pyrazolo[1,5-a]pyrimidines derivatives, closely related to the structure of interest, revealed that these compounds, upon microwave-assisted synthesis, exhibited good antifungal abilities against several phytopathogenic fungi. This indicates potential applications of these derivatives in agriculture for the control of fungal diseases, thereby contributing to crop protection and food security (Jin Zhang et al., 2016).

properties

IUPAC Name

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4/c1-2-31-21-9-5-6-10-22(21)33-23-14-28-25(27)29-24(23)18-12-11-17(13-20(18)30)32-15-16-7-3-4-8-19(16)26/h3-14,30H,2,15H2,1H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUPMQXKUUIRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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